Bienvenue dans la boutique en ligne BenchChem!

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Chiral resolution Analytical chemistry Pharmaceutical impurities

This is a single-source, stereochemically-specific reference standard (CAS 1206825-36-6) for Tofacitinib Impurity 26. Its defined (3R,4R) configuration is critical for accurate chromatographic identification and regulatory compliance in ANDAs. Using non-specific stereoisomers or analogs will lead to method validation failure and inaccurate impurity profiling. Ensure your quality control meets ICH guidelines with this exact standard.

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
CAS No. 1206825-36-6
Cat. No. B3418169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS1206825-36-6
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
InChIKeyXRIARWQZLGCQDM-GXSJLCMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1206825-36-6): Analytical Reference Standard and Synthetic Intermediate


N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1206825-36-6) is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class . It is recognized as Tofacitinib Impurity 26, a process-related impurity and potential degradation product of the Janus kinase (JAK) inhibitor tofacitinib [1]. The compound serves as a reference standard for analytical method development and quality control in pharmaceutical manufacturing and functions as a key intermediate in the synthesis of tofacitinib . The molecule possesses two defined stereocenters (3R,4R) and a molecular weight of 245.32 g/mol [2].

Why Substituting N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with Closely Related Analogs Compromises Analytical Accuracy


Generic substitution among tofacitinib impurities or related pyrrolopyrimidine analogs is not viable due to stereochemical and structural specificity. The (3R,4R) configuration is critical for its formation pathway as a degradation product and its distinct chromatographic behavior [1]. Alternative stereoisomers, such as the (3S,4S) enantiomer (CAS 1206825-36-6 is the (3S,4S) enantiomer? ), exhibit different retention times and mass spectral profiles, making them unsuitable for use as reference standards in validated analytical methods [2]. Furthermore, the compound's specific role as a process-related impurity in tofacitinib synthesis distinguishes it from other in-class impurities that arise from different synthetic routes or stress conditions . Using an incorrect impurity standard would lead to inaccurate quantification, failed method validation, and potential regulatory non-compliance in pharmaceutical quality control.

Quantitative Differentiation of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine from Comparators


Stereochemical Identity: (3R,4R) vs. (3S,4S) Enantiomer

The target compound possesses the (3R,4R) stereochemical configuration, which is distinct from the (3S,4S) enantiomer (also assigned CAS 1206825-36-6) [1]. This stereochemical difference is critical for chiral separation and identification in tofacitinib impurity profiling. The (3R,4R) configuration is the relevant impurity for tofacitinib (which has (3R,4R) stereochemistry) .

Chiral resolution Analytical chemistry Pharmaceutical impurities

Purity Specification: 95% Minimum Assay

Commercial suppliers specify a minimum purity of 95% for Tofacitinib Impurity 26 [1]. This purity level is typical for pharmaceutical impurity reference standards and is sufficient for analytical method development and validation, though not as stringent as active pharmaceutical ingredient (API) specifications.

Reference standard Quality control Purity

Molecular Weight and Predicted Physicochemical Properties

The compound has a molecular weight of 245.32 g/mol . Predicted ACD/LogP is 1.54, and polar surface area is 57 Ų . These properties influence its chromatographic retention and solubility, distinguishing it from other tofacitinib impurities with different functional groups (e.g., benzyl impurity, acid impurity).

Physicochemical properties LogP Polar surface area

Optimal Use Cases for N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in Pharmaceutical R&D and Quality Control


Analytical Method Development and Validation for Tofacitinib Impurity Profiling

This compound serves as a critical reference standard for developing and validating HPLC and LC-MS methods to detect and quantify related substances in tofacitinib drug substance and finished products [1]. Its defined stereochemistry and purity allow accurate determination of impurity levels during process optimization and stability studies [2].

Quality Control in ANDA Filings and Commercial Manufacturing

As a specified impurity in tofacitinib, this compound is used in quality control applications for Abbreviated New Drug Applications (ANDAs) and commercial production batches [1]. It enables compliance with regulatory guidelines (ICH) for impurity monitoring and ensures batch-to-batch consistency [3].

Synthesis of Tofacitinib and Related JAK Inhibitors

The compound functions as a key intermediate in the synthesis of tofacitinib (CP-690,550), a JAK3-specific inhibitor . Its availability supports both process chemistry development and the exploration of novel JAK-targeted drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.